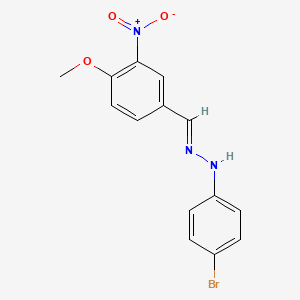![molecular formula C17H27N3O4 B3839876 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol CAS No. 4953-36-0](/img/structure/B3839876.png)
1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol
Vue d'ensemble
Description
1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol, also known as propranolol, is a beta-blocker medication used primarily to treat hypertension, angina, and arrhythmias. However, propranolol has also been found to have other potential applications in scientific research due to its unique properties. In
Mécanisme D'action
Propranolol works by blocking the beta-adrenergic receptors in the sympathetic nervous system, which reduces the effects of adrenaline and other stress hormones. This results in decreased heart rate, blood pressure, and cardiac output, as well as reduced anxiety and stress responses.
Biochemical and Physiological Effects
Propranolol has several biochemical and physiological effects, including the following:
- Decreased heart rate and blood pressure
- Reduced cardiac output and oxygen demand
- Reduced contractility of the heart muscle
- Decreased release of renin from the kidneys
- Reduced lipolysis and glycogenolysis in adipose tissue and liver
- Reduced secretion of insulin and glucagon from the pancreas
- Reduced release of adrenaline and noradrenaline from the adrenal glands
- Reduced anxiety and stress responses
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol has several advantages and limitations for lab experiments. Some advantages include its well-established safety profile, availability, and relatively low cost. Additionally, 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol can be administered orally or intravenously, making it easy to use in various experimental settings. However, some limitations include its non-specific effects on other beta-adrenergic receptors, as well as potential interactions with other medications. Additionally, this compound may not be effective for all experimental models or research questions.
Orientations Futures
There are several future directions for 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol research, including the following:
- Investigating the role of this compound in other physiological and pathological conditions, such as diabetes, obesity, and chronic pain.
- Exploring the potential use of this compound in combination with other medications or therapies for various disorders.
- Developing more specific beta-blockers that target only certain beta-adrenergic receptors to reduce non-specific effects.
- Investigating the long-term effects of this compound use on cardiovascular and metabolic health.
- Exploring the potential use of this compound as a cognitive enhancer or memory aid in healthy individuals.
Conclusion
In conclusion, this compound is a beta-blocker medication that has potential applications in various scientific research fields. Its unique properties, including its ability to block the sympathetic nervous system and reduce anxiety and stress responses, make it a useful tool for investigating physiological and pathological processes. However, further research is needed to fully understand the potential benefits and limitations of this compound for scientific research.
Applications De Recherche Scientifique
Propranolol has been found to have potential applications in various scientific research fields. For example, it has been used as a tool to investigate the role of the sympathetic nervous system in various physiological processes, such as cardiovascular function, thermoregulation, and glucose metabolism. Propranolol has also been used to study the effects of stress and anxiety on cognitive function and memory consolidation. Additionally, 1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol has been investigated as a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
Propriétés
IUPAC Name |
1-(diethylamino)-3-(5-nitro-2-pyrrolidin-1-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-3-18(4-2)12-15(21)13-24-17-11-14(20(22)23)7-8-16(17)19-9-5-6-10-19/h7-8,11,15,21H,3-6,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPJQQZDQZYLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333523 | |
| Record name | ST50993707 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4953-36-0 | |
| Record name | ST50993707 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



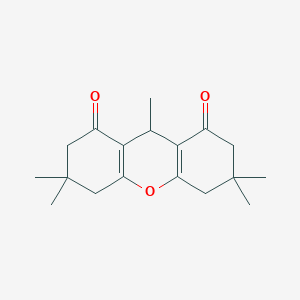
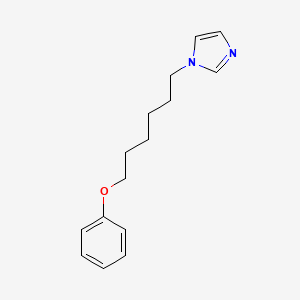
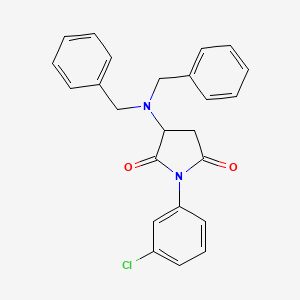
![N-[3-(3-methoxy-2-pyrazinyl)phenyl]acetamide](/img/structure/B3839813.png)


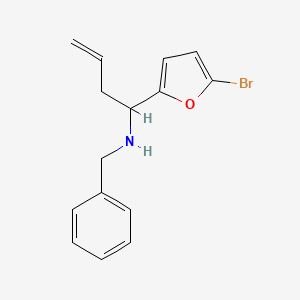
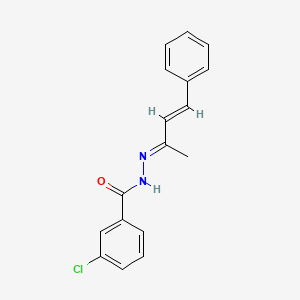

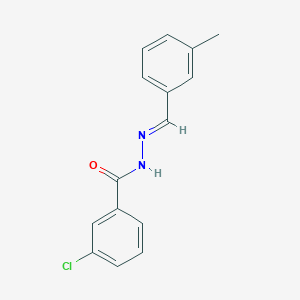
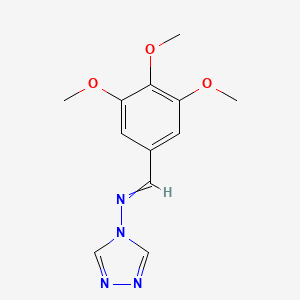
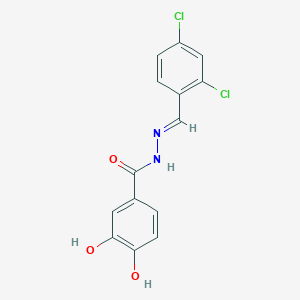
![3-(5-methyl-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839865.png)
